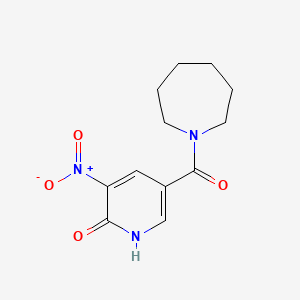![molecular formula C12H6ClF3OS B1517744 5-[4-Chloro-2-(trifluorométhyl)phényl]thiophène-2-carbaldéhyde CAS No. 1096934-92-7](/img/structure/B1517744.png)
5-[4-Chloro-2-(trifluorométhyl)phényl]thiophène-2-carbaldéhyde
Vue d'ensemble
Description
5-[4-Chloro-2-(trifluoromethyl)phenyl]thiophene-2-carbaldehyde is a complex organic compound characterized by its thiophene ring structure, chloro and trifluoromethyl substituents, and aldehyde functional group
Applications De Recherche Scientifique
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Biology: It serves as a building block in the design of bioactive molecules, potentially influencing biological pathways. Medicine: Its derivatives may exhibit biological activity, making it a candidate for drug development. Industry: The compound's unique properties make it useful in material science, particularly in the development of advanced polymers and coatings.
Mécanisme D'action
Mode of Action
It is known that many similar compounds interact with their targets through a variety of mechanisms, including binding to receptors or enzymes, altering membrane properties, or interacting with dna .
Action Environment
The action of 5-[4-Chloro-2-(trifluoromethyl)phenyl]thiophene-2-carbaldehyde can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules . These factors can affect the compound’s stability, efficacy, and the nature of its interaction with its target.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including:
Suzuki-Miyaura Cross-Coupling Reaction: This involves the coupling of a boronic acid derivative of thiophene-2-carbaldehyde with a halogenated aromatic compound under palladium catalysis.
Direct Halogenation and Fluorination: Direct chlorination and fluorination of thiophene derivatives can also be employed to introduce the chloro and trifluoromethyl groups.
Industrial Production Methods: Industrial production typically involves optimizing these synthetic routes for large-scale synthesis, ensuring high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can undergo reduction reactions, particularly at the aldehyde group, to form alcohols.
Substitution Reactions: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines and alcohols can be used, often in the presence of a base.
Major Products Formed:
Oxidation: 5-[4-Chloro-2-(trifluoromethyl)phenyl]thiophene-2-carboxylic acid.
Reduction: 5-[4-Chloro-2-(trifluoromethyl)phenyl]thiophene-2-methanol.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
5-(Trifluoromethyl)thiophene-2-carbaldehyde: Lacks the chloro substituent.
4-Chloro-2-(trifluoromethyl)benzaldehyde: Lacks the thiophene ring.
2-(Trifluoromethyl)thiophene-3-carbaldehyde: Different position of the aldehyde group.
Uniqueness: 5-[4-Chloro-2-(trifluoromethyl)phenyl]thiophene-2-carbaldehyde is unique due to the combination of its thiophene ring, chloro, and trifluoromethyl substituents, which confer distinct chemical and physical properties compared to similar compounds.
This comprehensive overview highlights the significance of 5-[4-Chloro-2-(trifluoromethyl)phenyl]thiophene-2-carbaldehyde in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound in research and development.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propriétés
IUPAC Name |
5-[4-chloro-2-(trifluoromethyl)phenyl]thiophene-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6ClF3OS/c13-7-1-3-9(10(5-7)12(14,15)16)11-4-2-8(6-17)18-11/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCXJCCMSVLLWRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(F)(F)F)C2=CC=C(S2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6ClF3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


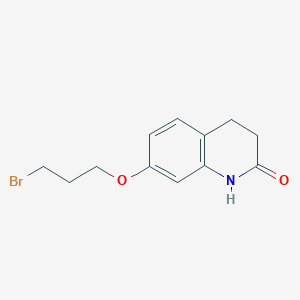
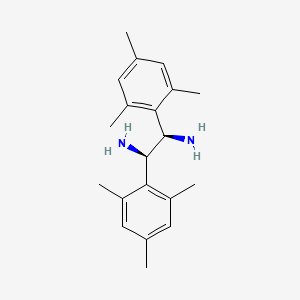
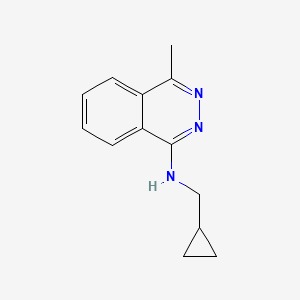
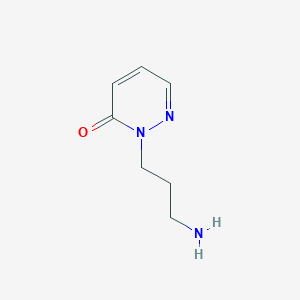
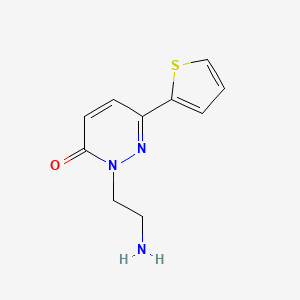
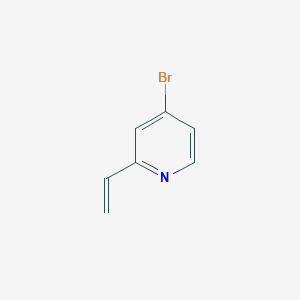
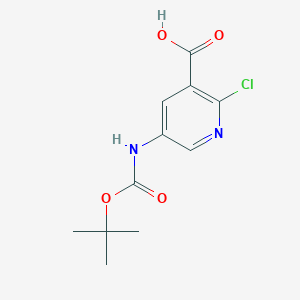
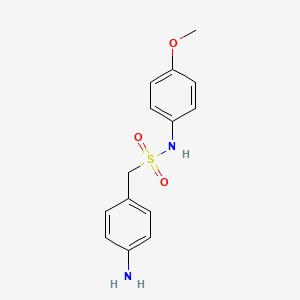
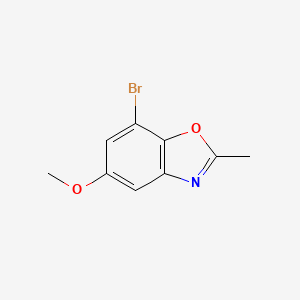
![6-[3-(Benzyloxy)phenyl]pyridazin-3-ol](/img/structure/B1517678.png)
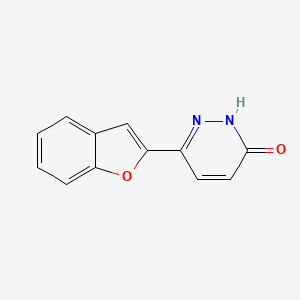
![5-[(4-Bromophenoxy)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1517680.png)
